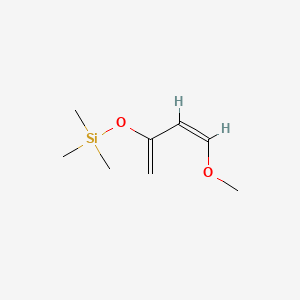
1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H10F3N3 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-3-phenyl-1H-pyrazol-5-amine and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for use in advanced materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal applications, where it can modulate specific biochemical pathways.
Comparación Con Compuestos Similares
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-Methyl-3-phenyl-1H-pyrazol-5-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine: Lacks the phenyl group, leading to variations in its electronic properties.
Propiedades
Fórmula molecular |
C11H10F3N3 |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
1-methyl-5-phenyl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H10F3N3/c1-17-9(7-5-3-2-4-6-7)8(15)10(16-17)11(12,13)14/h2-6H,15H2,1H3 |
Clave InChI |
BOLWZIUYHROQNA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C(F)(F)F)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
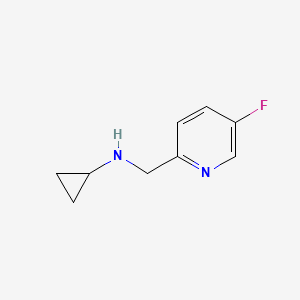
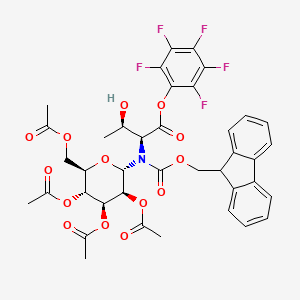
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
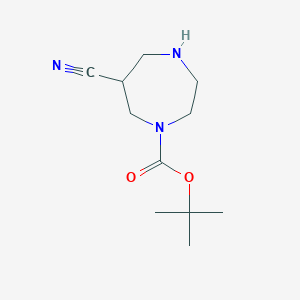
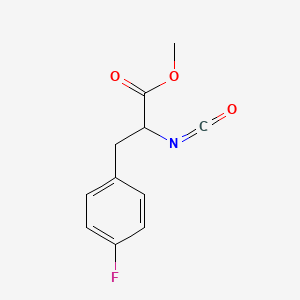
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)
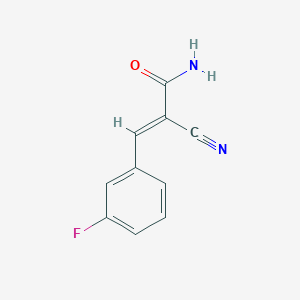
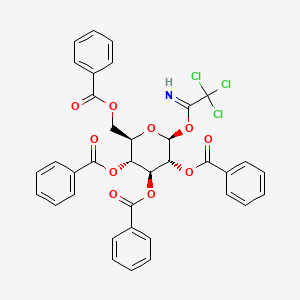
![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)

![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12848731.png)
